molecular formula C24H16ClNO6 B3702282 2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B3702282
M. Wt: 449.8 g/mol
InChI Key: ZHAGFXIEEZOMEV-UHFFFAOYSA-N
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Description

2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indene Core: The indene core can be synthesized via a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reactions: The introduction of the chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride, while methoxylation can be done using methanol in the presence of a strong acid.

    Benzylidene Formation: The benzylidene moiety is introduced via a condensation reaction, typically using benzaldehyde derivatives under basic conditions.

    Final Functionalization: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines or hydroxylamines.

    Substitution: Methoxy or cyano derivatives.

Scientific Research Applications

2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its aromatic structure and functional groups make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, aiding in the design of new bioactive molecules.

Mechanism of Action

The mechanism of action of 2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing and electron-donating groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{3-chloro-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione: Lacks the nitrobenzyl group, which may affect its reactivity and biological activity.

    2-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione: Lacks the methoxy group, potentially altering its electronic properties and reactivity.

Uniqueness

The combination of chloro, methoxy, and nitrobenzyl groups in 2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione provides a unique electronic environment that can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO6/c1-31-21-12-15(10-19-22(27)17-4-2-3-5-18(17)23(19)28)11-20(25)24(21)32-13-14-6-8-16(9-7-14)26(29)30/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAGFXIEEZOMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

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